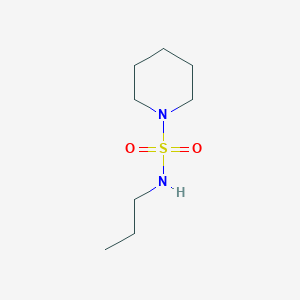

N-propilpiperidina-1-sulfonamida

Descripción general

Descripción

N-propylpiperidine-1-sulfonamide is an organosulfur compound that belongs to the piperidine family. It has a CAS Number of 1094460-18-0 and a molecular weight of 206.31 .

Molecular Structure Analysis

The InChI code for N-propylpiperidine-1-sulfonamide is 1S/C8H18N2O2S/c1-2-6-9-13(11,12)10-7-4-3-5-8-10/h9H,2-8H2,1H3 . This indicates that the molecule is composed of 8 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación

Análisis Exhaustivo de las Aplicaciones de la N-propilpiperidina-1-sulfonamida

La this compound es un compuesto con aplicaciones potenciales en varios campos científicos. A continuación, se presenta un análisis detallado de sus aplicaciones únicas en seis áreas distintas de investigación.

Aplicaciones Farmacológicas: La this compound muestra promesa en el campo de la farmacología, particularmente en el desarrollo de nuevos agentes terapéuticos. Su estructura, que incluye el anillo de piperidina, se encuentra comúnmente en muchos productos farmacéuticos, lo que indica su potencial para el diseño y síntesis de fármacos . El compuesto podría investigarse por su eficacia en el tratamiento de enfermedades donde los derivados de piperidina ya se sabe que son beneficiosos.

Síntesis de Polímeros: En la química de polímeros, la this compound podría servir como precursor para nuevos polímeros. Los sulfonimidatos, que comparten un grupo sulfonamida similar, se han utilizado para sintetizar polímeros de poli(oxotiazeina) y monómeros y polímeros de tionilfosfazeno, lo que sugiere que la this compound también podría desempeñar un papel en la creación de nuevos materiales poliméricos .

Química Medicinal: La relevancia del compuesto en la química medicinal está relacionada con su papel potencial en la síntesis de sulfoximinas y sulfonimidas, que son importantes en el desarrollo de candidatos a fármacos con propiedades medicinales . Su aplicación podría explorarse aún más en el diseño de compuestos con actividades farmacológicas específicas.

Síntesis Orgánica: La this compound puede utilizarse en la síntesis orgánica como intermedio o reactivo. Sus características estructurales podrían hacerlo adecuado para su uso en síntesis asimétricas, donde podría actuar como una plantilla quiral o como un reactivo de transferencia de alquilo a ácidos, alcoholes y fenoles .

Usos Industriales: Si bien los usos industriales específicos de la this compound no están bien documentados, los compuestos sulfonamida relacionados han encontrado aplicaciones en varias industrias. Podría explorarse su uso en procesos que se benefician de sus propiedades químicas, como en la producción de tintes, pigmentos u otros intermediarios químicos .

Investigación Bioquímica: En bioquímica, el compuesto podría ser de interés debido a la importancia de las sulfonamidas en los sistemas biológicos. La investigación podría centrarse en sus interacciones con enzimas o proteínas, lo que podría conducir a información sobre su mecanismo de acción o su papel en las vías bioquímicas .

Mecanismo De Acción

Target of Action

Sulfonamides are known to target a crucial enzyme in bacteria called dihydropteroate synthetase, which is involved in the synthesis of folic acid .

Mode of Action

Sulfonamides act as competitive inhibitors of dihydropteroate synthetase. They are structural analogues of p-aminobenzoic acid (PABA), a substrate of the enzyme, and compete with PABA for the active site of the enzyme .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, sulfonamides prevent the synthesis of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is necessary for the synthesis of purines and pyrimidines and thus DNA synthesis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of sulfonamides vary. Generally, they are well absorbed orally and widely distributed in the body. They are partially metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis by sulfonamides leads to a decrease in the synthesis of nucleic acids and proteins, which inhibits the growth and multiplication of bacteria .

Action Environment

The efficacy and stability of sulfonamides can be influenced by various environmental factors. For instance, the presence of organic matter can affect the activity of sulfonamides. Moreover, the pH of the environment can influence the ionization state of sulfonamides, which can affect their absorption and distribution .

Análisis Bioquímico

Biochemical Properties

N-propylpiperidine-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, inhibiting their activity and thereby affecting protein degradation pathways. Additionally, N-propylpiperidine-1-sulfonamide can bind to specific receptors on cell membranes, modulating signal transduction pathways and altering cellular responses .

Cellular Effects

The effects of N-propylpiperidine-1-sulfonamide on different cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, N-propylpiperidine-1-sulfonamide can affect neurotransmitter release and synaptic plasticity, leading to changes in neuronal communication and function. In cancer cells, it may alter the expression of oncogenes and tumor suppressor genes, impacting cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, N-propylpiperidine-1-sulfonamide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, N-propylpiperidine-1-sulfonamide has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in altered phosphorylation states of downstream targets, affecting gene expression and cellular responses .

Temporal Effects in Laboratory Settings

The effects of N-propylpiperidine-1-sulfonamide can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the duration of exposure. In vitro studies have demonstrated that prolonged exposure to N-propylpiperidine-1-sulfonamide can lead to changes in cell morphology, proliferation rates, and metabolic activity .

Dosage Effects in Animal Models

The effects of N-propylpiperidine-1-sulfonamide in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or modulating neurotransmitter levels. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range produces the desired therapeutic outcomes without causing significant toxicity .

Metabolic Pathways

N-propylpiperidine-1-sulfonamide is involved in various metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux and metabolite levels, influencing cellular energy production and utilization. Additionally, N-propylpiperidine-1-sulfonamide may interact with cofactors, such as NADH and ATP, modulating their availability and function .

Transport and Distribution

Within cells and tissues, N-propylpiperidine-1-sulfonamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments. The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and lipophilicity. Studies have shown that N-propylpiperidine-1-sulfonamide can accumulate in certain tissues, such as the liver and brain, affecting its overall bioavailability and activity .

Subcellular Localization

The subcellular localization of N-propylpiperidine-1-sulfonamide is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, N-propylpiperidine-1-sulfonamide may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and chromatin remodeling .

Propiedades

IUPAC Name |

N-propylpiperidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S/c1-2-6-9-13(11,12)10-7-4-3-5-8-10/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCJBARFRSQUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

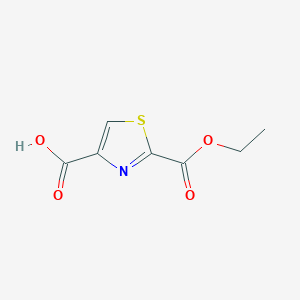

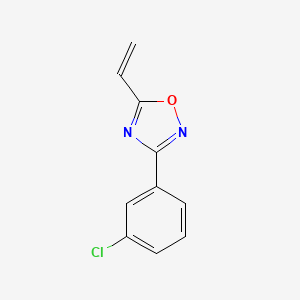

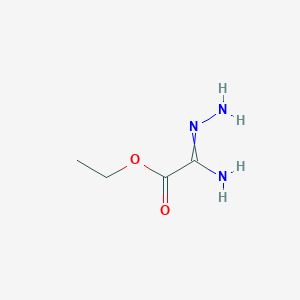

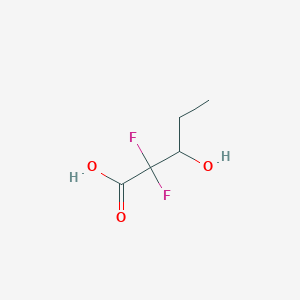

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

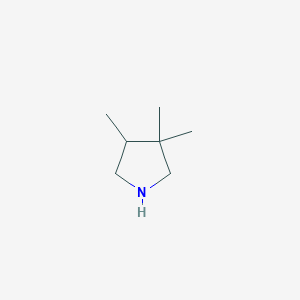

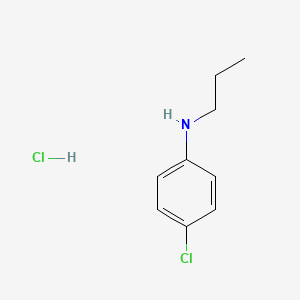

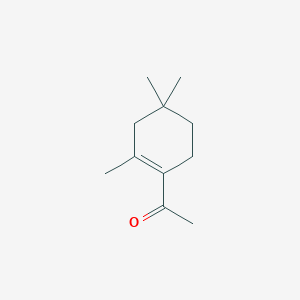

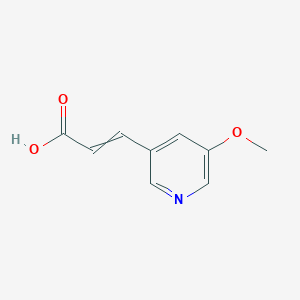

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1454156.png)